molecular formula C22H25NO4 B2771697 (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid CAS No. 244227-61-0

(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid

Cat. No. B2771697
CAS RN: 244227-61-0
M. Wt: 367.445
InChI Key: JLQPLDXCKOKHOY-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid” is a chemical compound with the molecular formula C20H19NO6 . It is also known as N-Fmoc-L-glutamic Acid or Fmoc-Glu-OH . The compound appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of “(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid” is 369.37 . The compound is solid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

The compound is solid at 20 degrees Celsius . It has a specific rotation of -18.0 to -25.0 degrees (C=1, DMF) . The compound is soluble in methanol .

Scientific Research Applications

Peptide Synthesis and Structural Analysis

Research on spin label amino acids, such as TOAC, and their incorporation into peptides for EPR spectroscopy offers insights into peptide synthesis techniques that might be relevant to studying "(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid" (Schreier et al., 2012). This approach is instrumental in analyzing peptide secondary structures, dynamics, and interactions with membranes or proteins.

Biocatalyst Inhibition

The study of carboxylic acids and their impact on engineered microbes, such as E. coli and S. cerevisiae, reveals their potential inhibitory effects on biocatalysts at concentrations below desired yields (Jarboe et al., 2013). This research might be applicable to understanding how derivatives of "(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid" could serve as biocatalyst inhibitors or as precursors for synthesizing biologically active compounds.

Quantum Dot Functionalization

The functionalization of quantum dots with amino acids, as discussed by Ravi et al. (2021), highlights the potential for enhancing the optical and electrical properties of quantum dots through chemical modification (Ravi et al., 2021). This research could inform the development of new materials or technologies using "(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid" or similar compounds for optoelectronic applications.

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3,(H,23,26)(H,24,25)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQPLDXCKOKHOY-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid

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